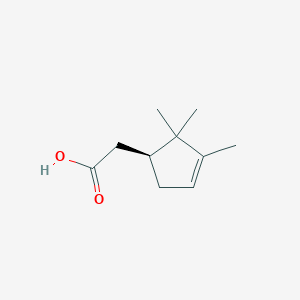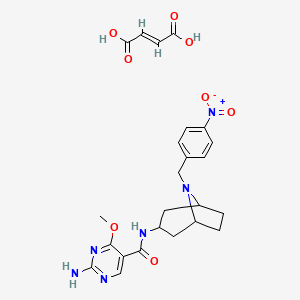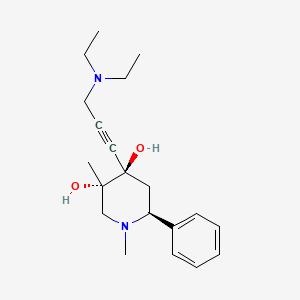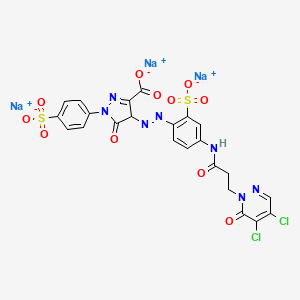
4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as azo, sulfonyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the pyridazinone ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the propionyl group: This step involves the reaction of the pyridazinone intermediate with propionyl chloride in the presence of a base.
Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, followed by purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azo group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a diagnostic agent.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, potassium salt
- **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, calcium salt
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications. The presence of multiple sulfonyl and azo groups may confer unique chemical and physical properties, making it valuable for specific industrial or research purposes.
Properties
CAS No. |
85959-08-6 |
|---|---|
Molecular Formula |
C23H14Cl2N7Na3O11S2 |
Molecular Weight |
768.4 g/mol |
IUPAC Name |
trisodium;4-[[4-[3-(4,5-dichloro-6-oxopyridazin-1-yl)propanoylamino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H17Cl2N7O11S2.3Na/c24-14-10-26-31(21(34)18(14)25)8-7-17(33)27-11-1-6-15(16(9-11)45(41,42)43)28-29-19-20(23(36)37)30-32(22(19)35)12-2-4-13(5-3-12)44(38,39)40;;;/h1-6,9-10,19H,7-8H2,(H,27,33)(H,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
VKMVLEKLTORGGO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)CCN4C(=O)C(=C(C=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


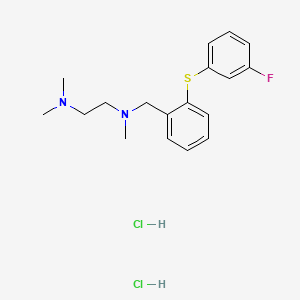
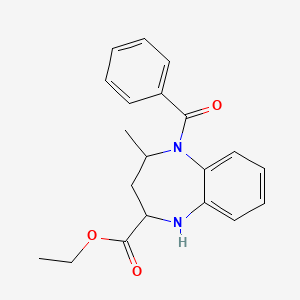


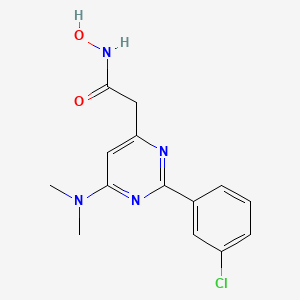

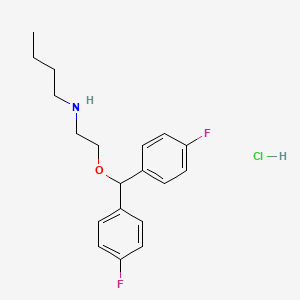

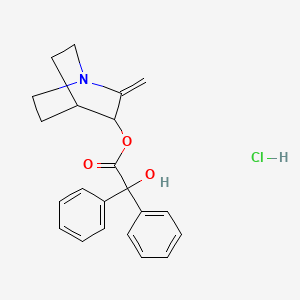
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
